
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and has various biological activities . The 3-fluorophenyl group could potentially enhance the biological activity of the compound . The tetrazole ring is a bioisostere for the carboxylic acid group and is found in many drug molecules .
Molecular Structure Analysis
The molecular structure analysis would involve techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the compound’s molecular structure, including the positions of the atoms, the lengths and angles of the bonds, and the compound’s overall 3D shape .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The benzamide and tetrazole moieties might be involved in various chemical reactions. For instance, the tetrazole ring can participate in reactions like cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom and the tetrazole ring might affect the compound’s polarity, solubility, and stability .Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research by Desai, Rajpara, and Joshi (2013) in the "Journal of Fluorine Chemistry" investigated fluorobenzamides, which bear a fluorine atom in the benzoyl group, synthesized through Knoevenagel condensation. These compounds, including derivatives similar to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide, displayed significant antimicrobial activity against various bacterial strains and fungi. The presence of the fluorine atom was crucial for enhancing antimicrobial activity (Desai, Rajpara, & Joshi, 2013).
Material Science and Polymer Synthesis
Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) in the "European Polymer Journal" explored the synthesis of novel aromatic polyimides using different diamines, including compounds structurally related to this compound. These polyimides were noted for their solubility in organic solvents and stability, indicating potential applications in material science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Development of Novel Crystalline Forms
Norman (2008) in "Expert Opinion on Therapeutic Patents" discusses the novel crystalline forms of compounds structurally related to this compound, specifically as NK1/NK2 antagonists. These compounds were examined for treating a range of disorders, highlighting the compound's potential in diverse therapeutic applications (Norman, 2008).
Photo-degradation Studies
Wu, Hong, and Vogt (2007) in the "Journal of Pharmaceutical and Biomedical Analysis" studied the photo-degradation of thiazole-containing compounds, similar to the compound . This research provides insights into the stability and degradation patterns of such compounds, which is crucial for their potential pharmaceutical applications (Wu, Hong, & Vogt, 2007).
Cancer Research and Imaging
Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, and Mach (2013) in "The Journal of Nuclear Medicine" evaluated the use of compounds structurally related to this compound in PET imaging for assessing tumor proliferation. This research points to potential applications of such compounds in cancer diagnosis and monitoring (Dehdashti et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O4/c1-26-14-7-11(8-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-5-12(19)9-13/h4-9H,10H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVATZIGEXUHAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)
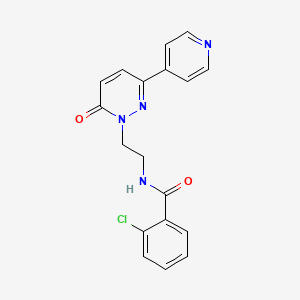

![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
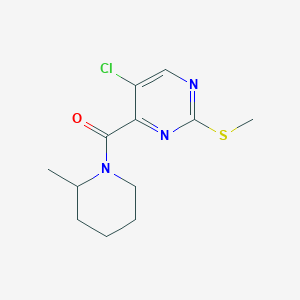
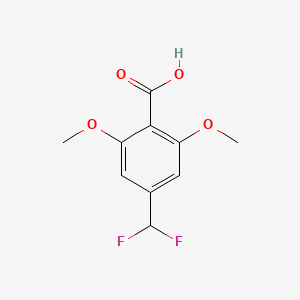

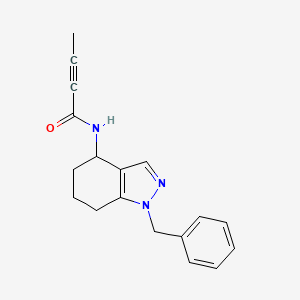
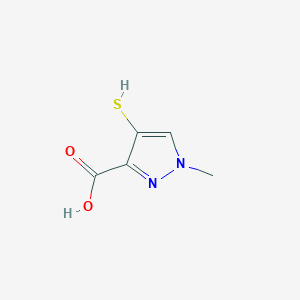
![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)
![3-(2-chlorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2923773.png)
![2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2923776.png)